1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(1,4-Dioxaspiro[44]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[44]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of the spirocyclic core The spirocyclic structure can be synthesized through a cyclization reaction involving a ketone and an acetal
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the methoxyphenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxyphenethyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound with similar structural features.
3-(4-Methoxyphenethyl)urea: Lacks the spirocyclic structure but contains the methoxyphenethyl group.
Uniqueness
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is unique due to its combination of a spirocyclic core and a methoxyphenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-15-6-4-14(5-7-15)8-11-19-17(21)20-12-16-13-23-18(24-16)9-2-3-10-18/h4-7,16H,2-3,8-13H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVVIDJJFOTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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